13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a thiophene ring, a trifluoromethyl group, and multiple nitrogen and sulfur atoms. These features make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then subjected to a series of cyclization reactions to form the triazatricyclo structure. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the reaction of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclization Reactions: The formation of the triazatricyclo structure is typically achieved through cyclization reactions involving nitrogen-containing reagents like hydrazines or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the nitrogen atoms, converting them into amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological processes. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to biological targets.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its heterocyclic structure and the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophene ring and nitrogen atoms can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol
- 13-(N-Aryl(N,N-Diethyl)Aminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes
Uniqueness
Compared to similar compounds, 13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H6F3N3OS2 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C14H6F3N3OS2/c15-14(16,17)8-4-6(7-2-1-3-22-7)9-10-11(23-13(9)20-8)12(21)19-5-18-10/h1-5H,(H,18,19,21) |
InChI Key |
HWUFLWUJVUBLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC=N4)C(F)(F)F |
Origin of Product |
United States |
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